molecular formula C14H10BrN3O2 B7131054 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one

4-(4-bromophenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one

Cat. No.: B7131054
M. Wt: 332.15 g/mol
InChI Key: ITYMZPOXIJBHSD-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a hydroxyphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzoyl chloride with 2-hydroxybenzohydrazide in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide or potassium cyanide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 4-(4-bromophenyl)-3-(2-oxophenyl)-1H-1,2,4-triazol-5-one.

    Reduction: Formation of 4-phenyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one.

    Substitution: Formation of 4-(4-azidophenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one or 4-(4-cyanophenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one varies depending on its application:

    Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating specific molecular pathways, such as the caspase cascade, leading to programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one
  • 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one
  • 4-(4-methylphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one

Uniqueness

4-(4-bromophenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of other derivatives. Additionally, the combination of the bromophenyl and hydroxyphenyl groups enhances its biological activity, making it a valuable compound for medicinal research.

Properties

IUPAC Name

4-(4-bromophenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-9-5-7-10(8-6-9)18-13(16-17-14(18)20)11-3-1-2-4-12(11)19/h1-8,19H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYMZPOXIJBHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)N2C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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